molecular formula C12H12N2O8 B1370689 Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate CAS No. 941294-15-1

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

Cat. No.: B1370689
CAS No.: 941294-15-1
M. Wt: 312.23 g/mol
InChI Key: RYAWZUFEAJRVCR-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate (CAS: 651747-69-2) is a malonate ester derivative featuring a 5-methyl-substituted 2,4-dinitrophenyl group. This compound is structurally characterized by two methyl ester groups attached to a central malonate core, which is further substituted with a nitro- and methyl-decorated aromatic ring. Its synthesis typically involves reactions between malonate esters and nitro-substituted aryl precursors under basic conditions .

Properties

IUPAC Name

dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAWZUFEAJRVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649984
Record name Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-15-1
Record name 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Dimethyl Malonate (Precursor)

Dimethyl malonate itself can be prepared industrially via esterification of malonic acid with methanol under acid catalysis or via cyanide-based methods involving cyanoacetic acid hydrolysis and subsequent esterification.

Use of Halonitroarenes and Malonate Diester Anions

Patented methods describe the preparation of 2-nitroarylmalonate diesters by reacting malonate diester anions with 2-halonitroarenes in aprotic solvents, followed by acidification and purification. These methods provide a general synthetic route adaptable for the 5-methyl-2,4-dinitroaryl system.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Base K₂CO₃ or Cs₂CO₃ (2 equiv) Cs₂CO₃ gives better yields
Solvent DMF or DMSO Polar aprotic solvents preferred
Temperature 0 °C (anion formation) to 80 °C (reaction) Higher temp improves yield
Reaction Time 18 hours Ensures complete conversion
Work-up Aqueous dilution, EtOAc extraction, drying Efficient isolation of product

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The dinitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, highlighting substituent variations and their implications:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-methyl, 2,4-dinitro C₁₂H₁₀N₂O₆ 278.22 Intermediate for complex syntheses
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-chloro, 2-nitro C₁₁H₁₀ClNO₆ 287.65 Regulatory-compliant reference material for drug applications (ANDA/NDA)
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate 4-cyano, 2-nitro C₁₂H₁₀N₂O₆ 278.22 High polarity due to cyano group; potential electronics applications
Dimethyl 2-(4,5-dichloro-2-nitrophenyl)malonate 4,5-dichloro, 2-nitro C₁₁H₈Cl₂NO₆ 322.10 Antibiotic intermediate; synthesized in 100% yield
Dimethyl 2-(3-nitro-2-pyridyl)malonate 3-nitro-pyridyl (heterocyclic) C₁₀H₁₀N₂O₆ 254.19 Structural isomer with pyridine ring; reactivity in heterocyclic chemistry

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The presence of nitro groups (strong EWGs) enhances electrophilic reactivity, facilitating nucleophilic substitution or cyclization reactions. Chloro and cyano substituents further modulate electronic properties, affecting solubility and reaction kinetics .
  • Heterocyclic Variants: Replacement of the benzene ring with pyridine (as in dimethyl 2-(3-nitro-2-pyridyl)malonate) alters conjugation and basicity, expanding utility in coordination chemistry or catalysis .

Physicochemical Properties

  • Solubility: Nitro and chloro substituents increase hydrophobicity, making these compounds more soluble in organic solvents (e.g., chloroform, acetonitrile) than unsubstituted malonates.
  • Stability: EWGs like nitro stabilize the aromatic ring against electrophilic attack but may render the compound sensitive to strong reducing agents.

Biological Activity

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological interactions, and therapeutic implications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a malonate core with a dinitrophenyl substituent, which enhances its reactivity and biological potential. The molecular formula is C12_{12}H14_{14}N2_2O6_6, with a molecular weight of approximately 312.23 g/mol. The synthesis typically involves multi-step processes that highlight its functionalization capabilities, making it suitable for various applications in organic synthesis.

Interaction Studies

Research has shown that this compound interacts with various biological molecules, indicating its potential therapeutic applications. Interaction studies have focused on:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, cytotoxicity assays have revealed IC50_{50} values ranging from 10 to 20 μM against specific tumor cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating the anticancer properties of various derivatives of dinitrophenylmalonates, this compound showed promising results in inhibiting the proliferation of A549 (lung cancer) and A2780 (ovarian cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that the compound could inhibit bacterial growth significantly, with mechanisms involving disruption of bacterial cell membranes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Dimethyl malonateSimple malonate structureLacks aromatic substitution; less reactivity
5-Methyl-2-nitrobenzoic acidContains a nitro group on a benzoic acidDoes not have malonate functionality
Dimethyl 2-(4-nitrophenyl)malonateSimilar malonate structureLacks methyl group at position 5
Ethyl 2-(5-methyl-2,4-dinitrophenyl)malonateEthyl instead of methylDifferent alkoxy group affects solubility

This table illustrates how this compound stands out due to its specific substitution pattern and enhanced biological activities compared to simpler malonates or other dinitrophenyl derivatives.

Q & A

Q. Analytical methods :

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups .
  • Mass spectrometry (MS) identifies molecular ion peaks and fragmentation patterns (e.g., using electron ionization as in NIST databases) .
  • X-ray crystallography resolves stereochemical ambiguities, as seen in structurally similar malonate derivatives .

Basic: How do the electron-withdrawing groups (EWGs) in this compound influence its reactivity in organic synthesis?

Answer:
The 2,4-dinitrophenyl group is a strong EWG that polarizes the malonate’s α-carbon, increasing its electrophilicity. This facilitates nucleophilic attacks in reactions such as:

  • Knoevenagel condensations : The activated methylene group reacts with aldehydes/ketones to form α,β-unsaturated esters .
  • Michael additions : EWGs stabilize enolate intermediates, enabling regioselective bond formation .

Methodologically, kinetic studies (e.g., monitoring reaction progress via UV-Vis or LC-MS) quantify the EWG’s impact on reaction rates .

Advanced: What methodologies are recommended for optimizing reaction conditions in the synthesis of this compound?

Answer:
Design of Experiments (DoE) is critical for systematic optimization:

  • Factorial designs : Test variables like temperature, catalyst loading, and solvent polarity to identify significant factors .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., optimizing nitration efficiency while minimizing byproducts) .
  • High-throughput screening : Automated platforms rapidly test reaction conditions, as demonstrated in malonate-based syntheses .

For example, varying HCl concentration and reflux time in nitration reactions can maximize yield while reducing dinitro byproducts .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
  • Crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing 2,4-dinitro vs. 3,5-dinitro isomers) .
  • 2D NMR techniques (COSY, HSQC, HMBC): Assign overlapping signals and verify connectivity .

For example, conflicting NOESY correlations might require temperature-dependent NMR studies to assess dynamic effects .

Advanced: What role does this compound play in the synthesis of heterocyclic compounds, and what mechanisms are involved?

Answer:
this compound serves as a precursor for pyridines and quinolones :

  • Cyclocondensation : Reacts with amines or hydrazines to form six-membered rings. For instance, reaction with 6-methyl-2-aminopyridine yields fused heterocycles via enamine intermediates .
  • Decarboxylation : Thermal or catalytic removal of ester groups generates reactive sites for ring closure .

Mechanistic studies (e.g., isotopic labeling or trapping intermediates) confirm stepwise pathways over concerted mechanisms .

Advanced: What strategies are effective in analyzing competing reaction pathways when using this compound as a precursor?

Answer:
To distinguish parallel pathways:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitroso or enolate species) .
  • Computational modeling : Simulate potential energy surfaces to predict dominant pathways (e.g., nitration vs. oxidation under acidic conditions) .

For example, DFT calculations can reveal whether nitration proceeds via electrophilic aromatic substitution or radical mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Reactant of Route 2
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Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

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